GPR41 agonist-1 is a compound that acts as an agonist for the G protein-coupled receptor GPR41, also known as free fatty acid receptor 3. This receptor is primarily activated by short-chain fatty acids, which are produced during the fermentation of dietary fibers by gut microbiota. The activation of GPR41 has been linked to various physiological processes, including energy metabolism, inflammation, and appetite regulation.
GPR41 agonist-1 is synthesized through various chemical methods and has been studied in several biological contexts, particularly concerning its interaction with short-chain fatty acids and their effects on metabolic pathways. Research articles have provided insights into its synthesis and biological activity, indicating its potential therapeutic applications.
GPR41 agonist-1 belongs to a class of compounds known as G protein-coupled receptor agonists. Specifically, it is classified under the category of fatty acid derivatives that interact with GPR41, influencing cellular signaling pathways related to metabolic functions.
The synthesis of GPR41 agonist-1 typically involves multi-step organic synthesis techniques. For instance, one method includes the formation of hexahydroquinoline derivatives, which serve as the backbone for various GPR41 agonists. The synthetic route often employs reactions such as acylation, alkylation, and cyclization to achieve the desired molecular structure.
The synthesis can be characterized by the following steps:
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
GPR41 agonist-1 features a complex molecular structure characterized by a hexahydroquinoline core with various substituents that enhance its activity at the GPR41 receptor. The precise arrangement of these substituents is crucial for its binding affinity and selectivity.
The molecular formula and weight of GPR41 agonist-1 can vary depending on specific modifications made during synthesis. Typically, it can be represented as follows:
Structural data obtained from X-ray crystallography or computational modeling may provide further insights into the three-dimensional conformation of the molecule.
GPR41 agonist-1 undergoes several chemical reactions that are essential for its activity:
The reactions are often monitored using biochemical assays such as luciferase assays or cAMP assays in cell lines expressing GPR41. These assays help quantify the efficacy of GPR41 agonist-1 in stimulating receptor activity .
The mechanism by which GPR41 agonist-1 exerts its effects involves several steps:
Studies have shown that activation of GPR41 by short-chain fatty acids leads to significant changes in gene expression related to energy homeostasis and inflammatory responses .
GPR41 agonist-1 is typically a solid at room temperature with varying solubility depending on its specific formulation. Its melting point and boiling point can be determined through differential scanning calorimetry (DSC).
The chemical stability of GPR41 agonist-1 under physiological conditions is critical for its application in research and potential therapeutic use. It exhibits moderate stability against hydrolysis but may be sensitive to extreme pH conditions or oxidative agents.
Relevant data include:
GPR41 agonist-1 has several applications in scientific research:
Research continues to explore the full range of biological effects associated with GPR41 activation, highlighting its importance in metabolic health and disease management .
GPR41 (FFAR3) is a Class A G protein-coupled receptor (GPCR) with a canonical seven-transmembrane domain (7-TMD) structure. The receptor couples exclusively to the Gαi/o protein family, inhibiting adenylate cyclase and reducing intracellular cAMP levels upon activation [2] [6]. This coupling triggers downstream signaling cascades involving MAPK pathways and intracellular calcium mobilization. A distinctive genomic feature is its bicistronic organization: The FFAR3 gene lacks a dedicated promoter and is co-transcribed with the upstream FFAR1 (GPR40) gene via an internal ribosome entry site (IRES)-dependent mechanism. This arrangement enables coordinated translation of both receptors from a single mRNA transcript [10].
The ligand-binding pocket of GPR41 resides within the transmembrane helices, with key residues in TM3, TM5, and TM6 critical for short-chain fatty acid (SCFA) recognition [6] [8]. Molecular dynamics simulations reveal that agonist binding induces conformational changes in the intracellular loop 3 (ICL3), facilitating G protein recruitment. Hydrogen bonding networks between SCFA carboxyl groups and residues Arg1805.39, Tyr2386.51, and Arg2587.35 (Ballesteros-Weinstein numbering) stabilize the active state [8]. Allosteric modulators may bind to extracellular or membrane-proximal regions to fine-tune receptor dynamics.
SCFAs produced by gut microbiota serve as primary endogenous agonists. Their potency at GPR41 follows the order:Propionate ≈ Butyrate > Valerate > Acetate > Formate [4] [6]
Table 1: SCFA Potency at Human GPR41
SCFA | Carbon Atoms | Relative Potency | EC50 (Approx.) |
---|---|---|---|
Propionate | 3 | ++++ | 0.5 - 1 mM |
Butyrate | 4 | ++++ | 0.5 - 1 mM |
Valerate | 5 | +++ | 1 - 2 mM |
Acetate | 2 | + | >5 mM |
Formate | 1 | + | >10 mM |
Butyrate exhibits dual-receptor activation (GPR41 and HCAR2), complicating functional attribution [4]. SCFA concentrations in the colon (20–100 mM) far exceed receptor EC50 values, ensuring physiological activation [7] [8].
GPR41 agonist-1 (CAS 506417-09-0, C24H23N3O4) is a potent synthetic agonist developed for research applications. Its structure features:
Pharmacophore models emphasize:
Table 2: Synthetic Agonist Profile
Compound | Chemical Structure | Target Specificity | Research Applications |
---|---|---|---|
GPR41 agonist-1 | C24H23N3O4 | Selective GPR41 agonist | Insulin-related disorders [1] |
AR420626 | C13H17ClN2O2S | Dual GPR41/GPR43* | Neuronal signaling [4][9] |
CF3-MQC | Undisclosed | GPR41 antagonist | Metabolic studies [4] |
*Contradictory literature exists regarding AR420626’s specificity* [4]
Human vs. Mouse Discrepancy: GPR41 is robustly expressed in human adipocytes but undetectable in murine adipose tissue [3] [5]. In humans, SCFA-GPR41 signaling inhibits lipolysis and regulates leptin secretion – a finding replicated in vitro using human adipocytes but not in murine models [5] [7].
In the peripheral nervous system, GPR41 localizes to:
Gut: GPR41 is densely expressed in human colonic mucosa, specifically in:
Immune Cells: Expression occurs in:
Table 3: Tissue-Specific GPR41 Functions
Tissue/Cell Type | Species | Function | Key Agonists |
---|---|---|---|
Adipocytes | Human | Leptin secretion, lipolysis inhibition | Propionate, Butyrate |
Sympathetic neurons | Human/Mouse | Norepinephrine release | Acetate, Propionate |
Enteroendocrine L-cells | Human/Mouse | GLP-1/PYY secretion | Butyrate, Propionate |
Colonic macrophages | Human | Anti-inflammatory cytokine modulation | Butyrate, Valerate |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: